2,5-Dimethylimidazo[1,2-a]pyridin-8-ol
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Overview
Description
2,5-Dimethylimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylimidazo[1,2-a]pyridin-8-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, where the reactants are combined in a single reaction vessel to streamline the process and reduce costs. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2,5-Dimethylimidazo[1,2-a]pyridin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its activity against multidrug-resistant tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,5-dimethylimidazo[1,2-a]pyridin-8-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-5-11-7(2)3-4-8(12)9(11)10-6/h3-5,12H,1-2H3 |
InChI Key |
WPAUEFFLPRFTQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NC(=CN12)C)O |
Origin of Product |
United States |
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